molecular formula C15H15N3O3S2 B1223839 N-[(benzenesulfonylhydrazo)-sulfanylidenemethyl]-4-methylbenzamide

N-[(benzenesulfonylhydrazo)-sulfanylidenemethyl]-4-methylbenzamide

Cat. No. B1223839
M. Wt: 349.4 g/mol
InChI Key: CFBLQGYTXNKODL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(benzenesulfonylhydrazo)-sulfanylidenemethyl]-4-methylbenzamide is a sulfonamide.

Scientific Research Applications

  • Photochemical Decomposition : Sulfonamide derivatives like sulfamethoxazole have been studied for their photolabile nature, leading to various photoproducts, which is relevant in understanding the photochemical properties of similar compounds (Wei Zhou & D. Moore, 1994).

  • Synthesis and Characterization : Research has been conducted on the synthesis, characterization, and thermal properties of various sulfanilamide derivatives. This includes studies on their crystal structures, thermogravimetric analysis, and antimicrobial screening (M. Lahtinen et al., 2014).

  • Anticancer Potential : Certain sulfonamide derivatives have been identified as inhibitors of kinesin spindle protein, showing potential as anticancer agents. Their biochemical potency and pharmaceutical properties have been a focus of research (M. Theoclitou et al., 2011).

  • Metabolic Conversion and Stability : The metabolic conversion and stability of N-methylbenzamides and their derivatives have been investigated, revealing insights into the metabolic pathways and stability of similar benzenesulfonamide compounds (D. Ross et al., 1983).

  • Photodynamic Therapy Applications : Sulfonamide derivatives have been studied for their properties relevant to photodynamic therapy, particularly their singlet oxygen quantum yield, making them potential candidates for cancer treatment (M. Pişkin et al., 2020).

  • Thermal Fragmentation and Rearrangement : The thermal fragmentation and rearrangement of N-arylbenzamide oximes have been studied, providing insights into the behavior of benzamide derivatives under thermal conditions (A. Gaber et al., 2008).

  • Antihypertensive and Diuretic Activity : Some N-sulfur derivatives of benzamide compounds have shown species-specific diuretic and antihypertensive activities in animal models, highlighting their potential in pharmaceutical applications (S. Klioze & W. J. Novick, 1978).

  • Antimicrobial Activity : The antimicrobial activity of various sulfonamide derivatives against different bacterial and fungal strains has been explored, providing insights into the potential applications of such compounds in addressing microbial infections (M. Krátký et al., 2012).

properties

Product Name

N-[(benzenesulfonylhydrazo)-sulfanylidenemethyl]-4-methylbenzamide

Molecular Formula

C15H15N3O3S2

Molecular Weight

349.4 g/mol

IUPAC Name

N-(benzenesulfonamidocarbamothioyl)-4-methylbenzamide

InChI

InChI=1S/C15H15N3O3S2/c1-11-7-9-12(10-8-11)14(19)16-15(22)17-18-23(20,21)13-5-3-2-4-6-13/h2-10,18H,1H3,(H2,16,17,19,22)

InChI Key

CFBLQGYTXNKODL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NNS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(benzenesulfonylhydrazo)-sulfanylidenemethyl]-4-methylbenzamide

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